

Application Note: High-Purity Neurotensin (1-8) Purification via Reverse-Phase HPLC

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Compound of Interest

Compound Name: Neurotensin (1-8)

Cat. No.: B1584057

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Abstract

This application note provides a detailed protocol for the purification of the neurotensin fragment (1-8) using reverse-phase high-performance liquid chromatography (RP-HPLC). Neurotensin, a tridecapeptide, and its fragments are crucial in various physiological processes, acting as neurotransmitters or neuromodulators in the central nervous system and as local hormones in the gastrointestinal tract.[1] The active C-terminal region of neurotensin is recognized by its receptors, making the purification of its fragments, such as **neurotensin (1-8)**, essential for functional and structural studies.[2] This document outlines the materials, equipment, and a step-by-step methodology for achieving high-purity **neurotensin (1-8)**, along with data presentation in a tabular format and visual representations of the experimental workflow and system setup.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu.[1] The fragment **neurotensin (1-8)** (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg) represents the N-terminal portion of the full-length peptide. The purification of such peptide fragments is a critical step in research and drug development to ensure that subsequent biological assays are free from interfering impurities. Reverse-phase HPLC is a powerful and widely used technique for the purification of peptides due to its high resolution and the volatility of the mobile phases, which simplifies sample recovery.[3][4] The choice of a

C18 stationary phase is common for peptide separations, offering excellent hydrophobic interaction for retaining and resolving peptide mixtures. This protocol is designed to provide a robust method for the purification of **neurotensin (1-8)**.

Data Summary

The following table summarizes the expected results from the RP-HPLC purification of **neurotensin (1-8)** based on the provided protocol.

Parameter	Value
Peptide Name	Neurotensin (1-8)
Sequence	pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg
Molecular Weight	~1007.1 Da
HPLC Column	C18, 5 μ m, 100 Å, 4.6 x 250 mm
Mobile Phase A	0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	5% to 45% B over 40 minutes
Flow Rate	1.0 mL/min
Detection Wavelength	220 nm
Expected Retention Time	~15-20 minutes (dependent on exact system)
Achievable Purity	>98%
Sample Loading	1 mg crude peptide dissolved in Mobile Phase A

Experimental Protocol

This section details the step-by-step methodology for the purification of **neurotensin (1-8)**.

Materials and Reagents

- Crude synthetic **neurotensin (1-8)** peptide

- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Trifluoroacetic acid (TFA), HPLC grade
- 0.22 µm syringe filters

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Binary gradient pump
 - Autosampler or manual injector
 - UV-Vis detector
 - Fraction collector
- Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)
- Analytical balance
- pH meter
- Vortex mixer
- Lyophilizer (for sample recovery)

Mobile Phase Preparation

- Mobile Phase A (Aqueous): To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly and degas.
- Mobile Phase B (Organic): To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Sample Preparation

- Accurately weigh approximately 1 mg of crude **neurotensin (1-8)** peptide.
- Dissolve the peptide in 1 mL of Mobile Phase A.
- Vortex the solution until the peptide is fully dissolved.
- Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Method

- Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
- Sample Injection: Inject the prepared sample onto the column.
- Elution Gradient: Program the HPLC system to run the following gradient:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	95	5
40	55	45
45	5	95
50	5	95
51	95	5
60	95	5

- Detection: Monitor the elution of the peptide at a wavelength of 220 nm, which is characteristic of the peptide bond.
- Fraction Collection: Collect fractions corresponding to the major peak that elutes. The expected retention time for **neurotensin (1-8)** is between 15 and 20 minutes.
- Column Re-equilibration: After each run, re-equilibrate the column with the initial mobile phase conditions for at least 10 minutes before the next injection.

Post-Purification Processing

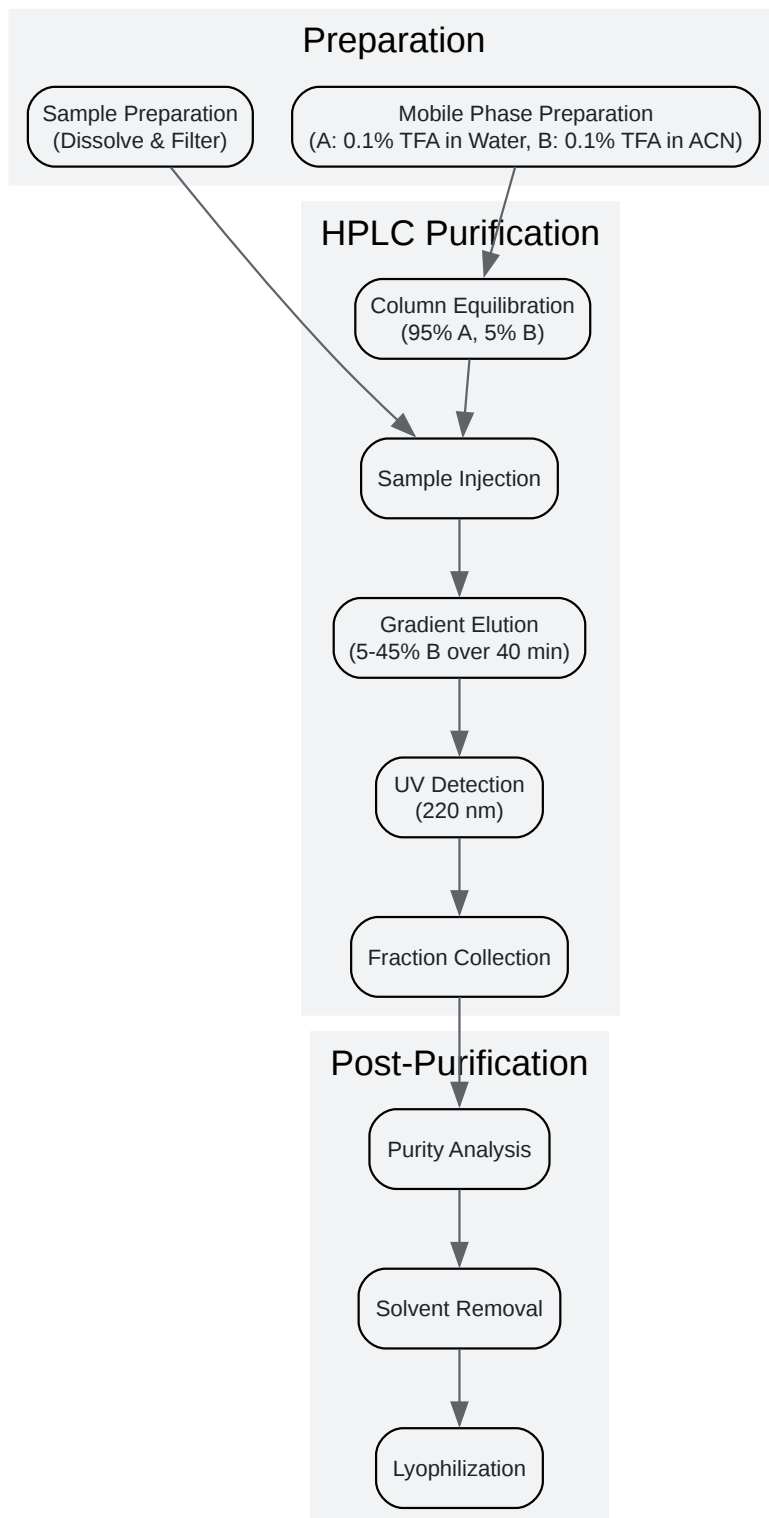
- Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC method to confirm the purity of the **neurotensin (1-8)** peptide.
- Solvent Removal: Pool the pure fractions and remove the acetonitrile using a rotary evaporator.
- Lyophilization: Freeze the aqueous solution containing the purified peptide and lyophilize to obtain the final product as a dry powder.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of **neurotensin (1-8)**.

Neurotensin (1-8) Purification Workflow



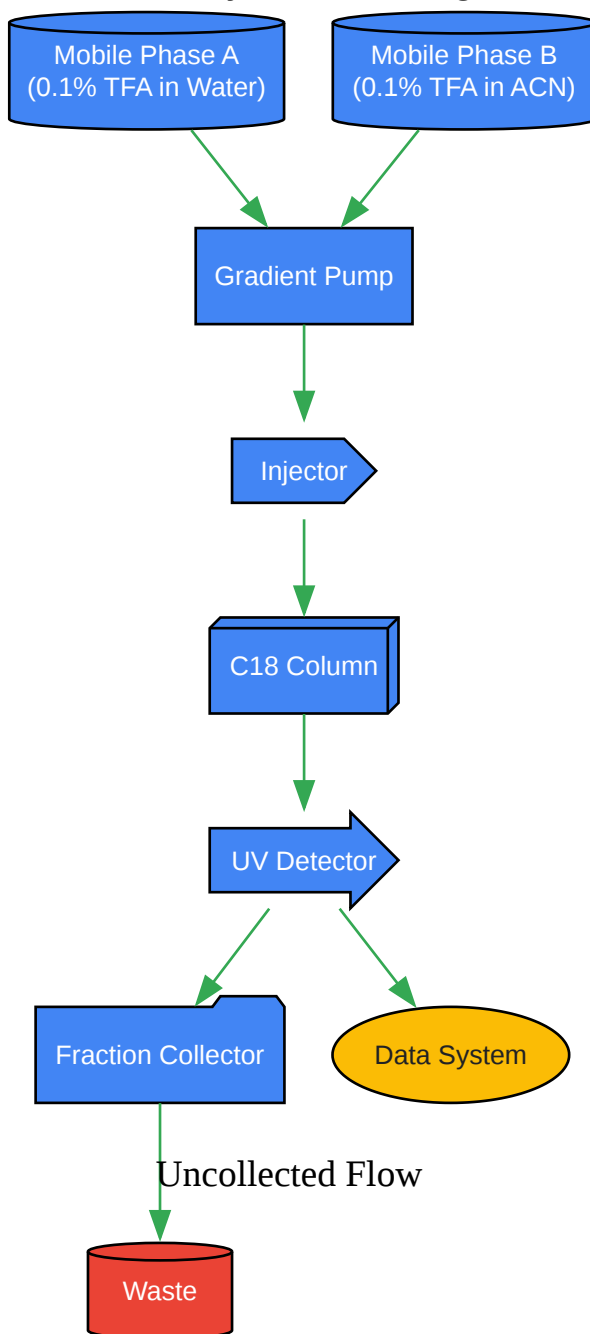
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Caption: Workflow for **Neurotensin (1-8)** Purification.

HPLC System Configuration

This diagram shows the logical relationship of the components in the HPLC system used for the purification.

RP-HPLC System Configuration



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Caption: HPLC System for Peptide Purification.

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